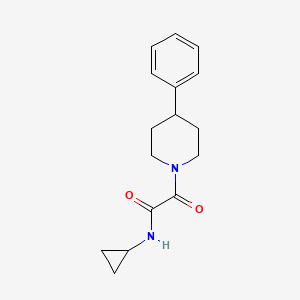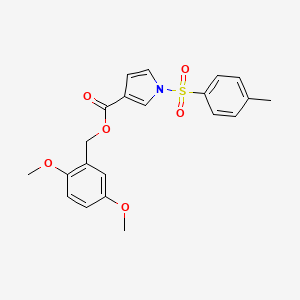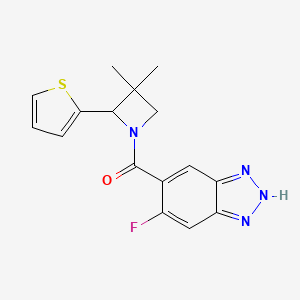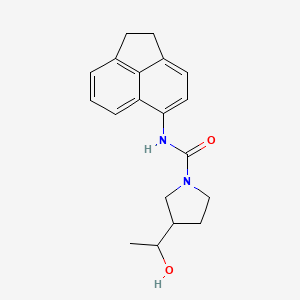![molecular formula C12H18N4OS B7425050 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine](/img/structure/B7425050.png)
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by the presence of a 3-methylbutoxy group and an ethylsulfanyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a purine derivative with 2-(3-methylbutoxy)ethylsulfanyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl purine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: Another purine derivative with a thiol group.
6-mercaptopurine: A purine analog used in chemotherapy.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Uniqueness
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is unique due to the presence of the 3-methylbutoxy group, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other purine derivatives and may confer specific advantages in certain applications.
Properties
IUPAC Name |
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-9(2)3-4-17-5-6-18-12-10-11(14-7-13-10)15-8-16-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKHQTVAQEIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCSC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanylmethyl]benzoate](/img/structure/B7424977.png)
![[2-(2,5-Difluorophenyl)-2-oxoethyl] 2-iodo-3-methylbenzoate](/img/structure/B7424985.png)
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7424990.png)
![ethyl N-[4-[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate](/img/structure/B7425001.png)

![4-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamothioylamino]benzamide](/img/structure/B7425010.png)

![[2-[[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-oxoethyl] 2,4-dichloro-5-methylsulfanylbenzoate](/img/structure/B7425014.png)
![(4-Hydroxythiophen-2-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone](/img/structure/B7425026.png)

![ethyl N-[4-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepane-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7425057.png)

![methyl N-[2-fluoro-4-[[1-[(4-methylphenyl)methylamino]-1-oxopropan-2-yl]amino]phenyl]carbamate](/img/structure/B7425077.png)
![N-[4-[[cyclopropyl-[2-(4-fluorophenyl)ethyl]carbamoyl]amino]phenyl]cyclopropanecarboxamide](/img/structure/B7425087.png)
